

An In-depth Technical Guide to Indatraline (C₁₆H₁₅Cl₂N)

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Compound of Interest

Compound Name: *Indatraline*

Cat. No.: *B1671863*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Indatraline, with the molecular formula C₁₆H₁₅Cl₂N, is a potent and non-selective monoamine transporter inhibitor.^{[1][2]} This technical guide provides a comprehensive overview of **Indatraline**, including its chemical properties, synthesis, biological activities, and mechanism of action. The information presented is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Physicochemical Properties

Indatraline, also known by its developmental code name Lu 19-005, is chemically defined as (1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine.^{[2][3]} Its hydrochloride salt is the commonly used form in research.

Property	Value	Source
Molecular Formula	C16H15Cl2N	[2][3]
Molecular Weight	292.20 g/mol	[2]
CAS Number	86939-10-8	[2][3]
Appearance	Not specified in retrieved results	
Melting Point	Not specified in retrieved results	
Boiling Point	Not specified in retrieved results	
Solubility (as HCl salt)	Soluble to 10 mM in water with gentle warming and to 100 mM in DMSO.	
XlogP (predicted)	4.4	[3]

Synthesis

Several synthetic routes for **Indatraline** have been reported in the literature. Two notable key strategies include:

- **Friedel-Crafts Alkylation:** A high-efficiency synthesis involves the Friedel-Crafts alkylation of benzene with (E)-3-(3,4-dichlorophenyl)acrylic acid as a crucial step.[4]
- **Iodine(III)-mediated Ring Contraction:** Another approach utilizes an iodine(III)-mediated ring contraction of a 1,2-dihydronaphthalene derivative.[5]

A general synthetic pathway involves the reduction of an indanone intermediate to form the corresponding alcohol, followed by conversion to a mesylate. Subsequent reaction with N-methylbenzylamine and final removal of the benzyl group yields a racemic mixture of the product.[2]

Experimental Protocol: General Synthesis Outline

A detailed enantioselective synthesis has also been described, employing lithiation/borylation–protodeboronation methodology.[6] A general, non-enantioselective synthesis can be outlined as follows:

- **Indanone Formation:** Substituted 3,3-diphenylpropanoic acids can be synthesized from commercially available benzaldehydes. Cyclization of these acids, for instance using polyphosphoric acid, yields the corresponding indanone.[7]
- **Reduction:** The indanone is reduced to the corresponding cis-alcohol.
- **Mesylation:** The alcohol is converted to the corresponding mesylate, conserving the stereochemistry.
- **Amination:** The mesylate is reacted with N-methylbenzylamine, which proceeds via an SN2 reaction, causing a Walden inversion.
- **Deprotection:** The benzyl group is removed to afford the final product.[2]

Biological Activity and Pharmacology

Indatraline is a potent, non-selective inhibitor of the monoamine transporters, with high affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This activity profile makes it a triple reuptake inhibitor.[8]

Target	Ki (nM)	Source
Dopamine Transporter (DAT)	1.7	
Serotonin Transporter (SERT)	0.42	
Norepinephrine Transporter (NET)	5.8	

The primary pharmacological effects of **Indatraline** stem from its ability to block the reuptake of these key neurotransmitters, leading to their increased concentration in the synaptic cleft and enhanced neurotransmission.[8]

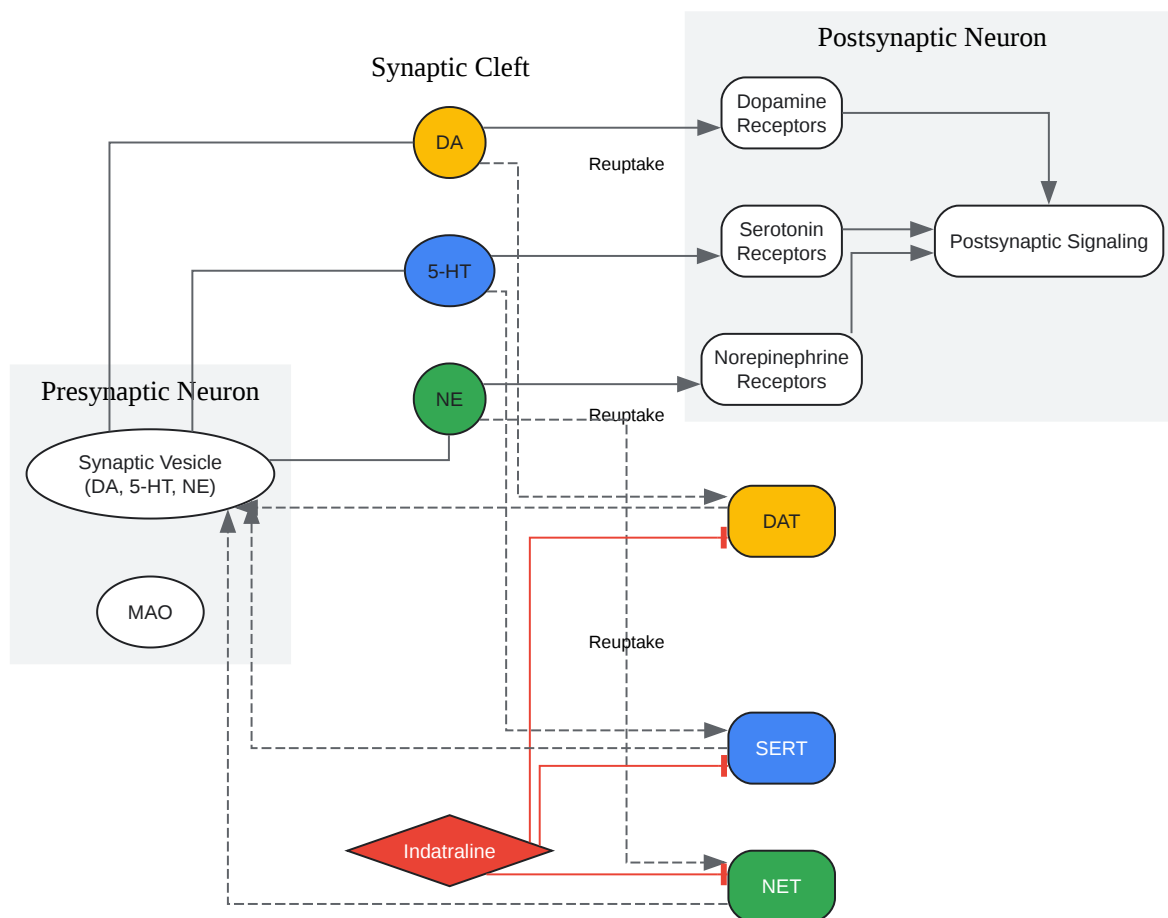
Key Pharmacological Activities:

- **Antidepressant Potential:** Due to its broad-spectrum monoamine reuptake inhibition, **Indatraline** has been investigated as a potential antidepressant.[\[1\]](#)[\[2\]](#)
- **Cocaine Addiction Treatment:** **Indatraline** has shown promise as a potential treatment for cocaine addiction. Its effects have a slower onset and longer duration compared to cocaine, which may reduce its abuse potential.[\[2\]](#)[\[9\]](#) In laboratory experiments, it has been shown to block the actions of methamphetamine and MDMA.[\[2\]](#)
- **Inhibition of Smooth Muscle Cell Proliferation:** **Indatraline** inhibits the proliferation of smooth muscle cells with an IC₅₀ of 15 μ M.[\[1\]](#) This effect is linked to its ability to induce autophagy.
- **Autophagy Induction:** **Indatraline** has been found to induce autophagy, a cellular process of degradation and recycling of cellular components. This action is independent of apoptosis and is mediated through the suppression of the mTOR/S6 kinase signaling pathway.[\[1\]](#)[\[10\]](#) This property suggests potential applications in diseases like atherosclerosis or restenosis.[\[1\]](#)

Mechanism of Action

Monoamine Transporter Inhibition

The principal mechanism of action of **Indatraline** is the blockade of DAT, SERT, and NET.[\[1\]](#) By inhibiting these transporters, **Indatraline** prevents the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft back into the presynaptic neuron.[\[8\]](#) This leads to a prolonged presence of these neurotransmitters in the synapse, thereby amplifying their signaling to postsynaptic neurons.

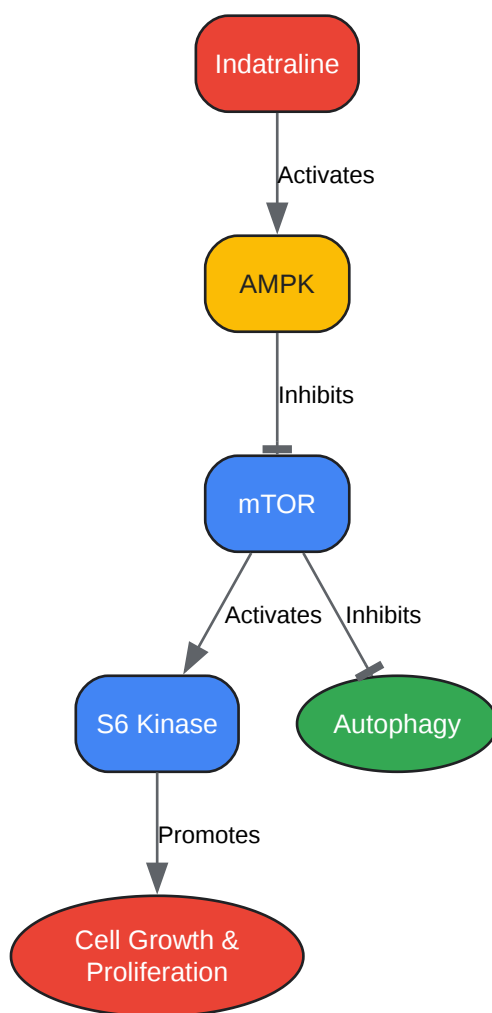


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Mechanism of **Indatraline** at the Synapse.

Autophagy Induction via mTOR Pathway

Indatraline induces autophagy by modulating the AMPK/mTOR/S6K signaling axis.^{[1][10]} By suppressing the mTOR/S6 kinase pathway, **Indatraline** promotes the formation of autophagosomes, leading to apoptosis-independent cell death in proliferating cells such as smooth muscle cells.^[10]



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Indatraline-induced Autophagy Signaling Pathway.

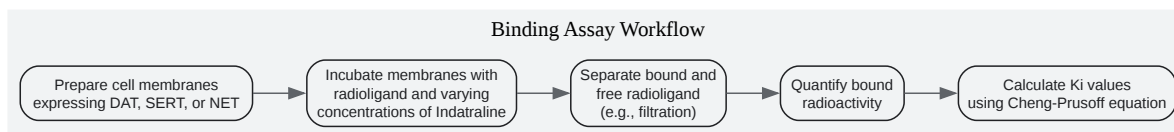
Toxicology and Safety

Information on the toxicology and safety of **Indatraline** is limited. Preclinical studies in rhesus monkeys have suggested potential side effects, including mild anemia and weight loss.[11] A 2024 study on the metabolism of **Indatraline** in rats found that the parent compound was not detectable in urine, but it formed three phase I and four phase II metabolites.[11] The primary metabolic pathway observed was hydroxylation at the aromatic indane ring, followed by glucuronidation.[11]

Experimental Protocols

In Vitro Monoamine Transporter Binding Assay

A general protocol to determine the binding affinity (K_i) of **Indatraline** for DAT, SERT, and NET would involve radioligand binding assays using cell membranes expressing the respective transporters.



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Workflow for Monoamine Transporter Binding Assay.

Autophagy Induction Assay

The induction of autophagy by **Indatraline** can be assessed by monitoring the formation of autophagosomes.

- Cell Culture: Culture cells of interest (e.g., HeLa cells, smooth muscle cells) in appropriate media.
- Transfection (for EGFP-LC3): For visualization of autophagosomes, cells can be stably transfected with a plasmid encoding EGFP-LC3.
- Treatment: Treat cells with varying concentrations of **Indatraline** for a specified period (e.g., 24 hours).
- Staining/Imaging:
 - For EGFP-LC3 expressing cells, visualize the formation of fluorescent puncta (autophagosomes) using fluorescence microscopy.^[1]
 - Alternatively, stain cells with monodansylcadaverine (MDC) or LysoTracker and observe under a fluorescence microscope.^[10]

- Quantification: Quantify the number of autophagosomes per cell to determine the extent of autophagy induction.

Conclusion

Indatraline (C₁₆H₁₅Cl₂N) is a well-characterized non-selective monoamine reuptake inhibitor with potential therapeutic applications in depression and substance abuse disorders. Its unique property of inducing autophagy via the mTOR signaling pathway opens avenues for exploring its use in other pathological conditions characterized by aberrant cell proliferation. Further research is warranted to fully elucidate its clinical potential and safety profile.

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